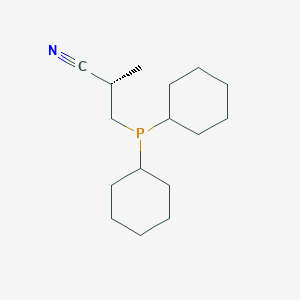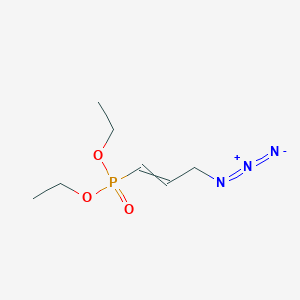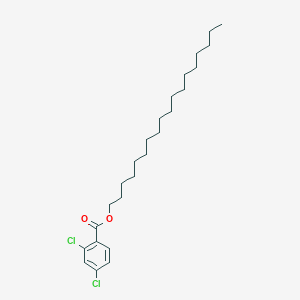![molecular formula C18H10Cl3NO4 B12529016 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene CAS No. 674283-78-4](/img/structure/B12529016.png)
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C12H7Cl2NO3 It is known for its unique structure, which includes multiple chlorine and nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 4-chloro-2-nitrophenol in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and chlorine groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene include:
2,4-Dichloro-1-nitrobenzene: Shares similar structural features but lacks the additional phenoxy group.
4-Chloro-2-nitrophenol: Contains the nitro and chloro groups but is a simpler molecule.
2,4-Dichlorophenol: Similar in having chlorine atoms but lacks the nitro group and additional phenoxy structure.
The uniqueness of this compound lies in its complex structure, which provides distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
CAS No. |
674283-78-4 |
|---|---|
Molecular Formula |
C18H10Cl3NO4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dichlorophenoxy)-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C18H10Cl3NO4/c19-11-5-7-15(13(21)9-11)25-17-8-6-12(20)10-18(17)26-16-4-2-1-3-14(16)22(23)24/h1-10H |
InChI Key |
VCFKDWYHTPCNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)

![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)

![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)

![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)


![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
